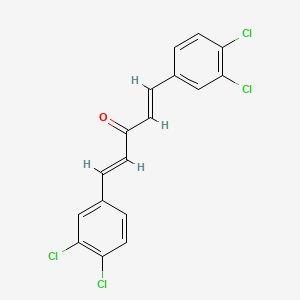

1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,5-Bis(3,4-dichlorophényl)penta-1,4-dién-3-one est un composé organique de formule moléculaire C17H10Cl4O. Il s'agit d'un dérivé de la dibenzalacétone, caractérisé par la présence de deux groupes 3,4-dichlorophényles attachés à un squelette penta-1,4-dién-3-one

Méthodes De Préparation

Voies de synthèse et conditions de réaction

1,5-Bis(3,4-dichlorophényl)penta-1,4-dién-3-one peut être synthétisé par condensation aldolique catalysée par une base de 3,4-dichlorobenzaldéhyde avec de l'acétone. La réaction implique généralement les étapes suivantes :

- Dissoudre le 3,4-dichlorobenzaldéhyde dans de l'éthanol.

- Ajouter de l'acétone à la solution.

- Introduire un catalyseur basique, comme l'hydroxyde de sodium, pour initier la réaction de condensation.

- Laisser le mélange réactionnel agiter à température ambiante pendant plusieurs heures.

- Isoler le produit par filtration et recristallisation.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour le 1,5-Bis(3,4-dichlorophényl)penta-1,4-dién-3-one ne soient pas bien documentées, l'approche générale impliquerait de mettre à l'échelle le processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, l'utilisation de réacteurs plus grands et la mise en œuvre de techniques de purification adaptées à la production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions

1,5-Bis(3,4-dichlorophényl)penta-1,4-dién-3-one subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les dicétones correspondantes.

Réduction : Les réactions de réduction peuvent convertir le composé en alcools correspondants.

Substitution : Des réactions de substitution d'halogènes peuvent se produire, conduisant à la formation de dérivés différents.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont couramment utilisés.

Substitution : Les réactions d'halogénation impliquent souvent des réactifs comme le chlore (Cl2) ou le brome (Br2) dans des conditions appropriées.

Principaux produits

Oxydation : Formation de dicétones.

Réduction : Formation d'alcools.

Substitution : Formation de dérivés halogénés.

4. Applications de la recherche scientifique

1,5-Bis(3,4-dichlorophényl)penta-1,4-dién-3-one a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes.

Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de médicaments.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

5. Mécanisme d'action

Le mécanisme d'action du 1,5-Bis(3,4-dichlorophényl)penta-1,4-dién-3-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Les effets du composé sont principalement médiés par sa capacité à interagir avec les protéines et les enzymes cellulaires, entraînant des modifications des processus cellulaires. Par exemple, son activité anticancéreuse potentielle peut impliquer l'inhibition d'enzymes clés impliquées dans la prolifération et la survie cellulaires.

Applications De Recherche Scientifique

Biological Activities

Anticancer Properties : Research indicates that 1,5-bis(3,4-dichlorophenyl)penta-1,4-dien-3-one exhibits anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent. The mechanism of action appears to involve the modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Activity : The compound has also demonstrated antimicrobial properties against several bacterial strains. Its efficacy against multidrug-resistant bacteria highlights its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects : Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This could make it useful in treating inflammatory diseases.

Applications in Research

- Pharmaceutical Development : Given its biological activities, this compound is being investigated for its potential as a drug candidate in oncology and infectious disease treatments.

- Chemical Biology : The compound serves as a valuable tool in chemical biology for studying the mechanisms of cancer cell apoptosis and bacterial resistance mechanisms.

- Material Science : Its unique chemical structure allows for exploration in material science applications, particularly in the development of organic semiconductors and polymers.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines. The study utilized flow cytometry to assess apoptosis rates and found that the compound activated caspase pathways leading to programmed cell death.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers tested the compound against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at low concentrations compared to standard antibiotics. This study suggests its potential use in formulating new antimicrobial agents.

Mécanisme D'action

The mechanism of action of 1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with cellular proteins and enzymes, leading to alterations in cellular processes. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.

Comparaison Avec Des Composés Similaires

Composés similaires

1,5-Bis(4-chlorophényl)penta-1,4-dién-3-one : Structure similaire mais avec des motifs de substitution différents.

1,5-Bis(4-hydroxyphényl)penta-1,4-dién-3-one : Contient des groupes hydroxyles au lieu d'atomes de chlore.

1,5-Bis(2,6-dichlorophényl)penta-1,4-dién-3-one : Un autre dérivé dichloré avec des positions de substitution différentes.

Unicité

1,5-Bis(3,4-dichlorophényl)penta-1,4-dién-3-one est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence d'atomes de chlore aux positions 3 et 4 des cycles phényles améliore sa réactivité et ses activités biologiques potentielles par rapport à d'autres composés similaires.

Activité Biologique

1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one (CAS Number: 42160-05-4) is a synthetic compound with notable biological activities. Its structural formula is C17H10Cl4O, and it possesses a molecular weight of 372.07 g/mol. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C17H10Cl4O

- Molecular Weight : 372.073 g/mol

- Density : 1.427 g/cm³

- Boiling Point : 527.9°C at 760 mmHg

- Flash Point : 220.2°C

Biological Activities

The biological activity of this compound has been explored in various studies, highlighting its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Bacillus subtilis | 15 µg/mL |

In a study conducted by researchers examining its antimicrobial efficacy, the compound was found to be effective against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 12.5 to 50 µg/mL depending on the strain tested .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were reported as follows:

| Cancer Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 15 µg/mL |

| A549 | 20 µg/mL |

The mechanism of action appears to involve the induction of oxidative stress and disruption of mitochondrial function, leading to cell death .

Case Studies

Several case studies have documented the application of this compound in therapeutic contexts:

-

Case Study on Antimicrobial Efficacy :

A study published in a peer-reviewed journal evaluated the effectiveness of various derivatives of penta-1,4-dien-3-one against resistant strains of bacteria. The results indicated that modifications in substituents could enhance antibacterial activity significantly compared to the parent compound . -

Case Study on Cancer Treatment :

Another study focused on the antiproliferative effects of this compound on breast cancer cells. The findings suggested that treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis markers .

Structure-Activity Relationship (SAR)

The biological activities of compounds similar to this compound can often be correlated with their structural features. The presence of dichlorophenyl groups has been associated with increased lipophilicity and enhanced interaction with biological membranes, contributing to their antimicrobial and anticancer properties .

Propriétés

Numéro CAS |

30983-80-3 |

|---|---|

Formule moléculaire |

C17H10Cl4O |

Poids moléculaire |

372.1 g/mol |

Nom IUPAC |

(1E,4E)-1,5-bis(3,4-dichlorophenyl)penta-1,4-dien-3-one |

InChI |

InChI=1S/C17H10Cl4O/c18-14-7-3-11(9-16(14)20)1-5-13(22)6-2-12-4-8-15(19)17(21)10-12/h1-10H/b5-1+,6-2+ |

Clé InChI |

PEIXSRCYWCYQCA-IJIVKGSJSA-N |

SMILES isomérique |

C1=CC(=C(C=C1/C=C/C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl)Cl)Cl |

SMILES canonique |

C1=CC(=C(C=C1C=CC(=O)C=CC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.